molecular formula C12H10N2O3 B14093770 N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide

N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide

Cat. No.: B14093770
M. Wt: 230.22 g/mol
InChI Key: MENSZIULSIBXCC-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are formed by the condensation of primary amines with carbonyl compounds, such as aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 3-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can regenerate the original amine and aldehyde components.

Mechanism of Action

The mechanism of action of N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide involves its interaction with metal ions and biomolecules. The compound acts as a bidentate ligand, coordinating with metal ions through its azomethine nitrogen and deprotonated enolized carbonyl oxygen. This coordination can influence the biological activity of the compound, enhancing its antibacterial, antifungal, and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide include other Schiff bases with furan and benzohydrazide moieties. Examples include:

Uniqueness

What sets N’-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide apart is its specific structural configuration, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-3-hydroxybenzamide

InChI

InChI=1S/C12H10N2O3/c15-10-4-1-3-9(7-10)12(16)14-13-8-11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8-

InChI Key

MENSZIULSIBXCC-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)N/N=C\C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.